![molecular formula C19H26ClN3O B3007395 N-(1,4-diazabicyclo[2.2.2]octan-2-ylmethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide CAS No. 1428378-22-6](/img/structure/B3007395.png)
N-(1,4-diazabicyclo[2.2.2]octan-2-ylmethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,4-diazabicyclo[2.2.2]octan-2-ylmethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C19H26ClN3O and its molecular weight is 347.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Catalytic Applications
Compounds with structures similar to N-(1,4-diazabicyclo[2.2.2]octan-2-ylmethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide have been explored for their synthesis capabilities and catalytic applications. For example, 1,4-Diazabicyclo[2.2.2]octane (DABCO) has been utilized as an organocatalyst in the activation of N-chlorosuccinimide (NCS) towards the chlorination of alkenes, leading to the production of highly functionalized trans-chloro esters in high yields (Pimenta, Gusevskaya, & Alberto, 2017). Similarly, DABCO has been applied as an efficient catalyst for the one-pot three-component synthesis of highly functionalized cyclohexenones, demonstrating its versatility and efficiency in facilitating complex chemical reactions (Hazeri & Kangani, 2020).
Pharmaceutical Research
The structural features of this compound suggest potential pharmaceutical applications, particularly in the development of new therapeutic agents. Research on similar diazabicyclo octane derivatives has shown promise in creating potent analgesic compounds structurally related to epibatidine, a powerful natural analgesic (Barlocco et al., 1998). These findings indicate the potential of such compounds in the design and synthesis of new analgesic drugs.
Material Science and Nanotechnology
The unique structure of this compound could also find applications in material science and nanotechnology. For instance, a new acidic ionic liquid based on 1,4-diazabicyclo[2.2.2]octane has been developed and used as a catalyst for the synthesis of biologically active compounds, demonstrating the utility of such structures in creating innovative materials with specific applications (Shirini, Nikoo Langarudi, & Daneshvar, 2017).
作用機序
Target of Action
The primary targets of the compound, also known as 1-(4-chlorophenyl)-N-({1,4-diazabicyclo[22The compound contains a 1,4-diazabicyclo[222]octane (DABCO) moiety , which is known to interact with various biological targets.
Mode of Action
Dabco-based compounds have been reported to participate in transalkylation reactions . In these reactions, DABCO acts as a reversible crosslinker, facilitating the exchange of functional groups between molecules . This could potentially alter the function or activity of the target molecules.
Biochemical Pathways
Dabco-based compounds have been used in the synthesis of dynamic polymer networks , suggesting that they may interact with and modify macromolecular structures in biological systems.
Pharmacokinetics
The presence of the dabco moiety may influence these properties, as dabco is known to participate in various chemical reactions .
Result of Action
Given the known reactivity of dabco, it is plausible that the compound could induce structural changes in its targets, potentially altering their function or activity .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the transalkylation reactions involving DABCO are known to be temperature-dependent .
特性
IUPAC Name |
1-(4-chlorophenyl)-N-(1,4-diazabicyclo[2.2.2]octan-2-ylmethyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN3O/c20-16-5-3-15(4-6-16)19(7-1-2-8-19)18(24)21-13-17-14-22-9-11-23(17)12-10-22/h3-6,17H,1-2,7-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUJELHHYRFHPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3CN4CCN3CC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3007314.png)
![1-[(E)-2-phenylethenyl]sulfonyl-N-[1-[3-(trifluoromethyl)phenyl]butyl]piperidine-4-carboxamide](/img/structure/B3007315.png)
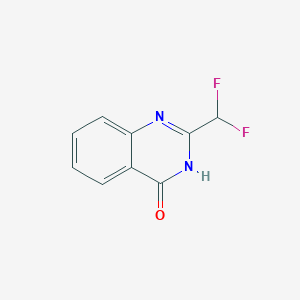
![5-Ethyl-2-{[1-(3-fluorobenzoyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B3007318.png)
![3,5-Dimethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B3007319.png)
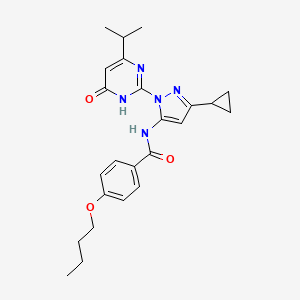
![[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3007322.png)
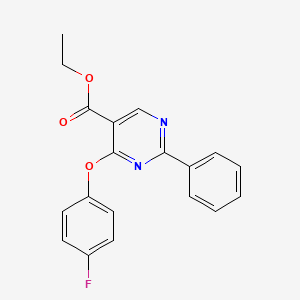
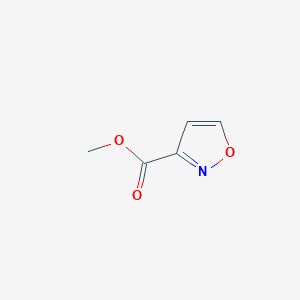

![8-(3-(allyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3007329.png)
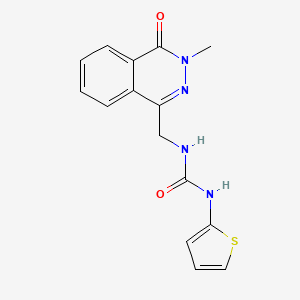
![N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3007334.png)
![Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B3007335.png)
